molecular formula C16H13Cl2N7S B10931596 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10931596
M. Wt: 406.3 g/mol
InChI Key: KLAHTLTUJPCNIN-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a unique structure combining pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • Chloroform
  • Trichloroethylene

Uniqueness

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its combination of pyrazole and thiadiazole rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H13Cl2N7S

Molecular Weight

406.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H13Cl2N7S/c1-24-8-10(7-19-24)15-21-22-16(26-15)20-14-5-6-25(23-14)9-11-12(17)3-2-4-13(11)18/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

KLAHTLTUJPCNIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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